molecular formula C12H17Br2NO B13580096 4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide

4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide

Cat. No.: B13580096
M. Wt: 351.08 g/mol
InChI Key: HHKYVMSWUZETMV-UHFFFAOYSA-N
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Description

4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide is a chemical compound with the molecular formula C12H16BrNO·HBr and a molecular weight of 351.08 g/mol . It is a white to off-white powder that is used in various chemical and biological research applications. The compound is known for its reactivity due to the presence of the bromomethyl group, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide typically involves the bromination of 4-methylbenzylmorpholine. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the bromination is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium or chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted morpholine derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of methyl-substituted morpholine derivatives.

Scientific Research Applications

4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. The compound can also interact with biological targets, such as enzymes and receptors, through covalent modification, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide is unique due to the presence of both the bromomethyl group and the morpholine ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

Molecular Formula

C12H17Br2NO

Molecular Weight

351.08 g/mol

IUPAC Name

4-[[4-(bromomethyl)phenyl]methyl]morpholine;hydrobromide

InChI

InChI=1S/C12H16BrNO.BrH/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14;/h1-4H,5-10H2;1H

InChI Key

HHKYVMSWUZETMV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CBr.Br

Origin of Product

United States

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